molecular formula C10H14F2O B6246896 6,6-difluorospiro[3.6]decan-5-one CAS No. 2758002-31-0

6,6-difluorospiro[3.6]decan-5-one

Cat. No.: B6246896
CAS No.: 2758002-31-0
M. Wt: 188.2
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Description

6,6-Difluorospiro[3.6]decan-5-one is an organic compound with the molecular formula C10H14F2O. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its two fluorine atoms attached to the spiro carbon, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluorospiro[3.6]decan-5-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable difluorinated precursor under controlled conditions. For instance, the reaction of 1,1-difluoro-2-bromo-3-chloropropane with a suitable nucleophile can lead to the formation of the spiro compound. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorospiro[3.6]decan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group into an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted spiro compounds .

Scientific Research Applications

6,6-Difluorospiro[3.6]decan-5-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6,6-difluorospiro[3.6]decan-5-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The spiro structure also contributes to its unique reactivity and stability, making it a valuable compound in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluorospiro[3.3]heptane: Another spiro compound with a smaller ring size, which can influence its reactivity and stability.

    6,6-Difluorospiro[4.6]undecan-5-one: A larger spiro compound with different chemical properties due to the increased ring size.

Uniqueness

6,6-Difluorospiro[3Its structure allows for a balance between stability and reactivity, making it a versatile compound in various fields of research .

Properties

CAS No.

2758002-31-0

Molecular Formula

C10H14F2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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